molecular formula C10H19NO4 B14253388 tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate CAS No. 168965-51-3

tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate

Cat. No.: B14253388
CAS No.: 168965-51-3
M. Wt: 217.26 g/mol
InChI Key: QAMWSXCPFXRZLO-MRVPVSSYSA-N
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Description

tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxy group, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxy-containing reagent under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors or continuous flow systems. The use of flow microreactor systems is particularly advantageous due to their efficiency and sustainability .

Mechanism of Action

The mechanism of action for tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate involves the protonation of the tert-butyl carbamate, followed by the loss of the tert-butyl cation resulting in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine . This mechanism is crucial for its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Uniqueness: tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and bioactive compounds.

Properties

CAS No.

168965-51-3

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C10H19NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h6,8H,5,7H2,1-4H3,(H,11,13)/t8-/m1/s1

InChI Key

QAMWSXCPFXRZLO-MRVPVSSYSA-N

Isomeric SMILES

CCOC[C@@H](C=O)NC(=O)OC(C)(C)C

Canonical SMILES

CCOCC(C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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